molecular formula C25H26O6 B130715 6-O-Triphenylmethyl-D-glucopyranose CAS No. 67919-34-0

6-O-Triphenylmethyl-D-glucopyranose

Cat. No.: B130715
CAS No.: 67919-34-0
M. Wt: 422.5 g/mol
InChI Key: WMNZCEKHTHLIRQ-MLYSRARTSA-N
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Description

6-O-Triphenylmethyl-D-glucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C25H26O6 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • 6-O-Triphenylmethyl-D-glucopyranose has been used in the synthesis and study of intramolecular reactions of peptide-related esters. These esters undergo various rearrangements and degradation processes, forming products like Amadori products, methyl esters of peptides, and diketopiperazines (Varga-Defterdarović & Hrlec, 2004).

Glycosyl Derivatives for Chemotherapeutic Agents

  • This compound derivatives have been developed as potential chemotherapeutic agents and inhibitors of specific enzymes. This includes the synthesis of S-, N-, and O-glycosyl derivatives with hydrophobic aglycons, showing potential as plasma-membrane active agents and inhibitors of N-acetyl-beta-D-glucosaminidase (Paul & Korytnyk, 1984).

Biotechnological Applications

  • The compound has relevance in biotechnological research, particularly in the study of the α-glucosidase inhibitor acarbose. This includes insights into the physiology, genetics, and enzymology of acarbose biosynthesis and the exploration of biotechnological developments like suppressing side-products and engineering production rates (Wehmeier & Piepersberg, 2004).

Glycosylation Techniques

  • It has been utilized in one-stage glycosylation processes. For example, the synthesis of O-β-D-glucopyranosyl-(1 → 3)-O-[β-D-glucopyranosyl-(1 → 6)]-D-glucopyranose, demonstrating the use of this compound in complex carbohydrate chemistry (Koto et al., 1981).

Glycopolymer Synthesis

  • The compound is instrumental in the synthesis of narrow-polydispersity glycopolymers like poly(6-O-vinyladipoyl-D-glucopyranose), highlighting its use in creating novel materials with specific molecular characteristics (Albertin et al., 2004).

Enzymatic Synthesis Applications

  • This compound derivatives have been used in enzymatic synthesis, like the regiospecific transglycosylation reaction to create 6-O-alpha-glucopyranosyl-glucopyranose (isomaltose), offering insights into enzyme-mediated synthesis processes (Vetere et al., 2000).

Mechanism of Action

Target of Action

This compound is a derivative of D-Glucose, which plays a crucial role in various biological processes, including energy production and cellular metabolism

Mode of Action

The triphenylmethyl group could potentially alter the compound’s interaction with these targets, leading to changes in cellular processes .

Biochemical Pathways

Given its structural similarity to glucose, it may influence pathways related to glucose metabolism, such as glycolysis or the pentose phosphate pathway

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-O-Triphenylmethyl-D-glucopyranose is currently limited. As a glucose derivative, it may share some pharmacokinetic properties with glucose, such as absorption in the gut and distribution throughout the body. The addition of the triphenylmethyl group could alter these properties, potentially affecting the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As a glucose derivative, it may have effects related to energy production and cellular metabolism. The specific effects would depend on the compound’s interaction with its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with targets. Additionally, the compound’s effects could be influenced by the physiological environment, such as the metabolic state of the cells .

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNZCEKHTHLIRQ-MLYSRARTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611377
Record name 6-O-(Triphenylmethyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67919-34-0
Record name 6-O-(Triphenylmethyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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